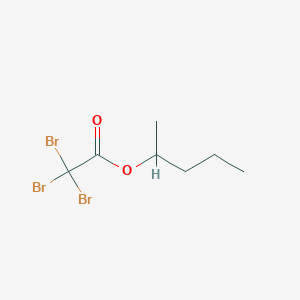
Acetic acid, tribromo, 1-methylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, tribromo, 1-methylbutyl ester: is an organic compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 . This compound is a derivative of acetic acid, where three hydrogen atoms are replaced by bromine atoms, and the esterification occurs with 1-methylbutanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, tribromo, 1-methylbutyl ester typically involves the esterification of tribromoacetic acid with 1-methylbutanol. The reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetic acid, tribromo, 1-methylbutyl ester can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form acetic acid derivatives with fewer bromine atoms.
Hydrolysis: The ester can be hydrolyzed back to tribromoacetic acid and 1-methylbutanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Reduction: Products include acetic acid derivatives with fewer bromine atoms.
Hydrolysis: Products are tribromoacetic acid and 1-methylbutanol.
Scientific Research Applications
Chemistry: Acetic acid, tribromo, 1-methylbutyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology and Medicine: The compound is studied for its potential biological activity and its effects on various biological pathways. It may be used in the development of pharmaceuticals and other biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, tribromo, 1-methylbutyl ester involves its interaction with biological molecules through its bromine atoms. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interaction with molecular targets. The ester group allows the compound to be hydrolyzed, releasing tribromoacetic acid and 1-methylbutanol, which can further interact with biological pathways.
Comparison with Similar Compounds
Uniqueness: Acetic acid, tribromo, 1-methylbutyl ester is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and potential applications. The esterification with 1-methylbutanol also provides distinct physical and chemical properties compared to other similar compounds.
Properties
CAS No. |
90380-68-0 |
|---|---|
Molecular Formula |
C7H11Br3O2 |
Molecular Weight |
366.87 g/mol |
IUPAC Name |
pentan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-3-4-5(2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
MJLVEJKVDIYJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















